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The Discovery and Chemical Synthesis of SNC162: A Technical Guide

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Compound of Interest					
Compound Name:	SNC162				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ -opioid receptor), a member of the G-protein coupled receptor (GPCR) superfamily. Its discovery as a derivative of the well-characterized δ -opioid agonist SNC80 marked a significant advancement in the development of selective probes for studying opioid receptor pharmacology. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and core pharmacology of **SNC162**, including its mechanism of action and key quantitative data. Detailed experimental protocols for relevant biological assays are also presented, along with visualizations of its signaling pathway and a proposed synthetic workflow.

Discovery and Rationale

SNC162 was developed as part of a systematic structure-activity relationship (SAR) study of the diarylmethylpiperazine class of δ -opioid agonists, which includes the parent compound SNC80. The primary goal of these studies was to identify analogs with improved selectivity and potency for the δ -opioid receptor over other opioid receptor subtypes (μ and κ).

The key structural difference between **SNC162** and its precursor, SNC80, is the absence of a 3-methoxy group on the benzylic phenyl ring. This modification resulted in a dramatic increase in selectivity for the δ -opioid receptor.



Quantitative Data Summary

The following table summarizes the key in vitro binding affinities and functional potencies of **SNC162** for opioid receptors.

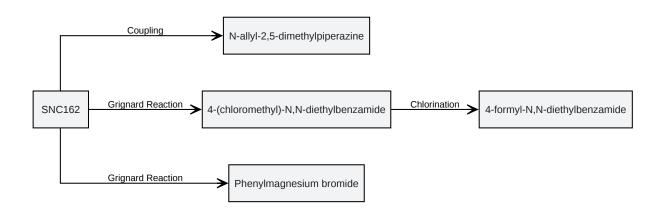
Ligand	Receptor	Ki (nM)	IC50 (nM)	Efficacy	Reference
SNC162	δ-opioid	0.63	0.94	Partial Agonist	[1]
SNC162	μ-opioid	>5500	-	-	

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. IC50 is the half maximal inhibitory concentration.

Chemical Synthesis Process

While a detailed, step-by-step experimental protocol for the enantioselective synthesis of **SNC162** is not readily available in the public domain, a plausible synthetic route can be devised based on the known synthesis of its parent compound, SNC80, and other diarylmethylpiperazine analogs. The synthesis would likely involve the coupling of a chiral piperazine derivative with a substituted benzhydryl moiety.

A proposed retrosynthetic analysis is outlined below. The key challenge in the synthesis is the stereoselective formation of the chiral benzylic carbon.





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Caption: Proposed Retrosynthetic Analysis of SNC162.

General Synthetic Approach:

The synthesis would likely commence with the preparation of the chiral piperazine intermediate, (2S,5R)-1-allyl-2,5-dimethylpiperazine. This can be achieved through established methods, often starting from amino acid precursors to set the stereochemistry.

Separately, 4-formyl-N,N-diethylbenzamide would be reacted with phenylmagnesium bromide to form the corresponding benzhydrol. Subsequent chlorination would yield the benzhydryl chloride intermediate.

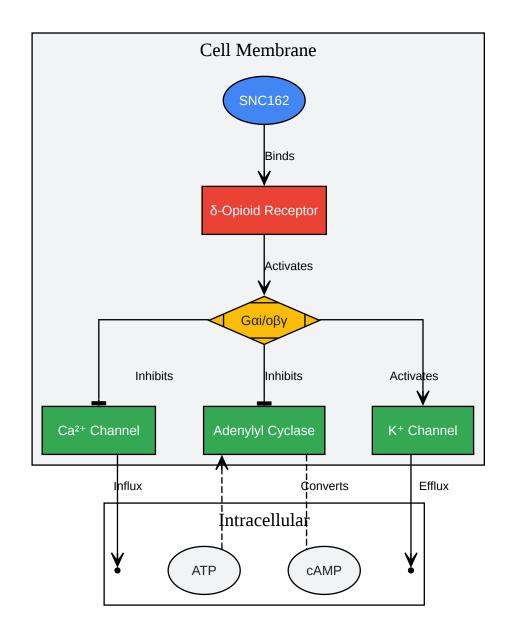
The final key step would be the nucleophilic substitution reaction between the chiral piperazine and the benzhydryl chloride to afford **SNC162**. Purification would likely be achieved through column chromatography.

Signaling Pathways

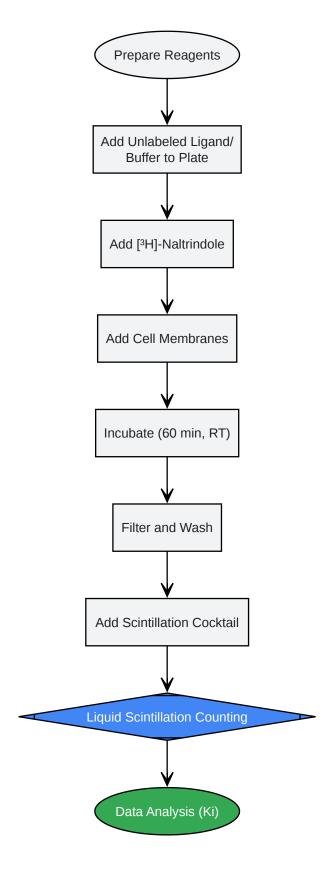
SNC162 exerts its biological effects by activating the δ -opioid receptor, a member of the Gai/o-coupled receptor family. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gai/o and G $\beta\gamma$ subunits.

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The Gβγ subunit can directly modulate the activity of various ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.









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References

- 1. Parallel synthesis and biological activity of a new class of high affinity and selective deltaopioid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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